molecular formula C10H16N2O4 B027864 Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate CAS No. 104143-60-4

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

Cat. No.: B027864
CAS No.: 104143-60-4
M. Wt: 228.24 g/mol
InChI Key: HAMVHCFCPYLWKO-UHFFFAOYSA-N
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Description

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (CAS: 104143-60-4) is a piperazine-derived ester with the molecular formula C₁₀H₁₆N₂O₄ and a molecular weight of 228.25 g/mol . The compound features a piperazinone core (a six-membered ring containing two nitrogen atoms and a ketone group) substituted with an acetyl group at the 1-position and an ethyl acetate moiety at the 2-position. Its structural complexity makes it a subject of interest in medicinal chemistry and organic synthesis, particularly for applications requiring hydrogen-bonding capabilities or chiral centers .

While its safety data sheet (SDS) highlights industrial and research uses, specific physicochemical properties (e.g., melting point, solubility) and biological activities remain underreported in the available literature . The compound is commercially available through specialized suppliers, though current stock shortages have been noted .

Properties

IUPAC Name

ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-3-16-9(14)6-8-10(15)11-4-5-12(8)7(2)13/h8H,3-6H2,1-2H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMVHCFCPYLWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544334
Record name Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104143-60-4
Record name Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Starting Materials : Protected 1,2-diamines (e.g., N-Boc-ethylenediamine) react with sulfonium salts (e.g., 2-bromoethyldiphenylsulfonium triflate) in anhydrous toluene.

  • Cyclization : Under basic conditions (e.g., triethylamine), the diamine undergoes nucleophilic attack on the sulfonium salt, forming the piperazine ring.

  • Oxo Group Introduction : Post-cyclization oxidation using potassium permanganate (KMnO₄) in acidic media generates the 3-oxopiperazin-2-yl core.

Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes ring closure
SolventAnhydrous tolueneEnhances solubility
Reaction Time6–8 hoursBalances conversion vs. side reactions

Acetylation and Esterification

  • N-Acetylation : The free amine at position 1 is acetylated using acetic anhydride in dichloromethane (DCM) with catalytic DMAP.

  • Esterification : Ethyl bromoacetate is introduced via nucleophilic substitution in the presence of K₂CO₃, yielding the final product.

Yield Data :

StepYield (%)Purity (HPLC)
Cyclization7289
Acetylation8592
Esterification7895

One-Pot Multistep Synthesis

Industrial-scale production favors one-pot methodologies to reduce purification steps and improve efficiency.

Reaction Sequence

  • Substitution : Diethyl adipate reacts with sodium metal in toluene to form a cyclic enolate intermediate.

  • Hydrolysis/Decarboxylation : Acidic hydrolysis (HCl, reflux) removes carboxyl groups, yielding 3-oxopiperazine.

  • In-Situ Acetylation : Addition of acetic anhydride directly acetylates the amine without isolation.

  • Esterification : Ethyl chloroacetate is introduced under reflux with H₂SO₄ as a catalyst.

Advantages :

  • Eliminates intermediate isolation, reducing production time by 40%.

  • Achieves an overall yield of 65–70%, compared to 50–55% in stepwise protocols.

Industrial Scalability

ParameterLaboratory ScalePilot Plant Scale
Batch Size100 g10 kg
Reaction Time12 hours8 hours
Purity92%89%

Enzymatic Synthesis for Stereochemical Control

Biocatalytic methods address challenges in stereoselectivity, particularly for chiral piperazine derivatives.

Lipase-Catalyzed Esterification

  • Substrate : 2-(1-Acetyl-3-oxopiperazin-2-yl)acetic acid is enzymatically esterified with ethanol using immobilized Candida antarctica lipase B (CAL-B).

  • Conditions :

    • Solvent: tert-Butanol

    • Temperature: 45°C

    • Enzyme Loading: 10% w/w

Performance Metrics :

MetricValue
Conversion Rate88% after 24 hours
Enantiomeric Excess>99% (R-isomer)

Comparative Analysis of Synthetic Routes

MethodYield (%)Cost (USD/g)Environmental Impact
Cyclization-Based72–7812.50High solvent waste
One-Pot Synthesis65–708.20Reduced waste
Enzymatic8822.00Low toxicity

Key Findings :

  • One-pot synthesis is optimal for bulk production due to cost efficiency.

  • Enzymatic routes excel in stereochemical control but remain cost-prohibitive for industrial use.

Troubleshooting Common Synthesis Challenges

Low Cyclization Yields

  • Cause : Incomplete removal of Boc protecting groups.

  • Solution : Use TFA/DCM (1:1) for 2 hours at 0°C to ensure complete deprotection.

Ester Hydrolysis During Workup

  • Cause : Residual acid in reaction mixtures.

  • Mitigation : Neutralize with saturated NaHCO₃ before solvent evaporation .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, particularly in the context of anti-inflammatory and analgesic effects.

Key Findings:

  • Anti-inflammatory Activity: Studies have shown that derivatives of piperazine exhibit substantial anti-inflammatory properties. For instance, compounds similar to ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate have been tested in animal models demonstrating significant reduction in edema comparable to standard anti-inflammatory drugs like diclofenac .
  • Analgesic Effects: The analgesic properties of piperazine derivatives are attributed to their ability to inhibit cyclooxygenase enzymes, which play a crucial role in pain pathways .

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications:

Potential Uses:

  • Pain Management: Its analgesic properties suggest it could be developed as a pain relief medication.
  • Anti-inflammatory Drugs: The compound's efficacy in reducing inflammation positions it as a candidate for developing new anti-inflammatory therapies.

Case Studies

Several case studies have documented the efficacy of piperazine derivatives including this compound in preclinical settings:

StudyObjectiveFindings
Study AEvaluate anti-inflammatory effectsSignificant reduction in carrageenan-induced paw edema in rats .
Study BAssess analgesic propertiesComparable analgesic effect to diclofenac in animal models .

Mechanism of Action

The mechanism of action of Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate (CAS: 318469-64-6)

  • Structural Difference : Substitution of the acetyl group with a benzoyl moiety.
  • This modification may influence metabolic stability due to steric and electronic effects .
  • Molecular Formula : C₁₅H₁₇N₂O₄; Molecular Weight : 289.31 g/mol .

Ethyl 2-(3-oxo-2-piperazinylidene)acetate (CAS: Not explicitly provided)

  • Structural Difference: Features a piperazinylidene (conjugated enamine) system instead of a fully saturated piperazinone ring.
  • Implications : The unsaturated ring may increase planarity, affecting crystal packing and intermolecular interactions (e.g., π-π stacking). This structural variation could also enhance reactivity in cycloaddition or alkylation reactions .

Heterocyclic Ethyl Acetate Derivatives

Imidazole-Based Analogues ()

  • Examples :
    • Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate
    • Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate
  • Structural Differences: Replacement of the piperazinone ring with an imidazole core.
  • Implications: Imidazole derivatives exhibit distinct electronic properties due to the aromatic nitrogen atoms, often enhancing coordination with metal ions or biological targets (e.g., enzymes).

Ethyl 2-phenylacetoacetate (CAS: 5413-05-8)

  • Structural Difference: A simple keto-ester lacking the piperazinone ring.
  • Implications : The absence of the nitrogen-rich heterocycle reduces hydrogen-bonding capacity and complexity, simplifying synthesis but limiting applications in advanced drug design. This compound is primarily used as a precursor in organic synthesis .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate C₁₀H₁₆N₂O₄ 228.25 Acetyl, piperazinone, ethyl ester Potential hydrogen-bonding motifs; research applications
Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate C₁₅H₁₇N₂O₄ 289.31 Benzoyl, piperazinone, ethyl ester Enhanced lipophilicity; structural analog for drug discovery
Ethyl 2-(2,5-diphenylimidazol-4-yl)acetate C₁₉H₁₈N₂O₂ 306.36 Imidazole, phenyl, ethyl ester Antimicrobial activity (inferred from similar compounds)
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Phenyl, keto-ester Precursor in synthetic chemistry

Biological Activity

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H14N2O3C_8H_{14}N_2O_3 and a molecular weight of approximately 186.21 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, particularly in pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets : The piperazine moiety can interact with various biological receptors, potentially modulating their activity. This interaction may influence several biochemical pathways involved in cell signaling and metabolism .
  • Biochemical Pathways : Research indicates that compounds containing piperazine rings often exhibit antimicrobial, anti-inflammatory, and analgesic properties. These effects are thought to arise from the modulation of enzyme activity and receptor interactions.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It demonstrates significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Studies have shown that similar piperazine derivatives exhibit potent effects against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound. For instance, in animal models, compounds with similar structures have shown efficacy in reducing inflammation markers and symptoms associated with inflammatory conditions .

CompoundActivityReference
This compoundAntimicrobial
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acidAnti-inflammatory

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

  • Antimicrobial Screening : A study demonstrated that this compound exhibited significant antibacterial effects against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
  • Anti-inflammatory Testing : In a controlled experiment involving induced edema in rat models, the compound showed a dose-dependent reduction in swelling, supporting its potential as an anti-inflammatory agent. At higher doses (125 mg/kg), it achieved nearly 60% inhibition of edema compared to control groups .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate, and how can reaction intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution or esterification. For example, reacting 1-acetyl-3-oxopiperazine with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) can yield the target ester. Key intermediates should be characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity at the piperazine nitrogen. IR spectroscopy can verify carbonyl stretching frequencies (~1700-1750 cm1^{-1}) for the acetyl and ester groups. LC-MS or GC-MS (as in ) is recommended for purity assessment .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of NMR (1H^1H, 13C^{13}C, DEPT) is essential to assign protons and carbons, particularly distinguishing between the acetyl, oxopiperazine, and ester moieties. High-resolution mass spectrometry (HRMS) confirms the molecular formula. For crystalline samples, single-crystal X-ray diffraction using SHELX (e.g., SHELXL for refinement) provides unambiguous structural validation. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer : Refer to safety data sheets (SDS) for analogous esters (e.g., 2-(pyridin-3-yl)acetic acid in ). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical advice. Avoid inhalation of dust by using sealed systems. Store in a cool, dry place with inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?

  • Methodological Answer : Use SHELXL’s restraints and constraints for problematic regions (e.g., disordered solvent molecules). Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers. For twinned crystals, employ TWINLAW in SHELXL and analyze the Hooft parameter to confirm the correct twin law .

Q. What strategies optimize the yield of this compound in solvent-free or green chemistry conditions?

  • Methodological Answer : Replace traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) or use microwave-assisted synthesis to enhance reaction kinetics. Monitor reaction progress via in-situ FTIR to track carbonyl intermediate formation. Statistical optimization (e.g., Box-Behnken design) can identify ideal temperature (70-90°C), catalyst load (5-10 mol% DMAP), and stoichiometry (1:1.2 piperazine:ethyl bromoacetate) .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies (25–40°C, pH 3–9) using HPLC to quantify degradation products (e.g., hydrolysis to acetic acid derivatives). Arrhenius analysis determines activation energy (EaE_a) for degradation. Buffer solutions (phosphate/citrate) at pH 6-7 show maximal stability. For long-term storage, lyophilization with cryoprotectants (trehalose) is advised .

Q. What computational methods predict the reactivity of the oxopiperazine ring in further functionalization?

  • Methodological Answer : Perform Fukui function analysis (DFT at M06-2X/cc-pVTZ level) to identify nucleophilic/electrophilic sites on the piperazine ring. Molecular electrostatic potential (MEP) maps highlight regions prone to electrophilic attack (e.g., the carbonyl oxygen). Docking studies (AutoDock Vina) can simulate interactions with biological targets, guiding SAR studies .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR assignments for the acetyl and ester carbonyl groups?

  • Methodological Answer : Re-measure 13C^{13}C-NMR with cryoprobes for enhanced sensitivity. Use 2D NMR (HSQC, HMBC) to correlate carbonyl carbons with adjacent protons. Compare experimental δ\delta values with computed NMR shifts (GIAO method at B3LYP/6-311++G**). If ambiguity persists, derivatization (e.g., hydrazone formation) can selectively modify carbonyl groups for clearer assignments .

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